

A Comparative Guide to Pharmacological Inhibitors of the Resact Signaling Pathway

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Compound of Interest

Compound Name: *Resact*

Cat. No.: *B610446*

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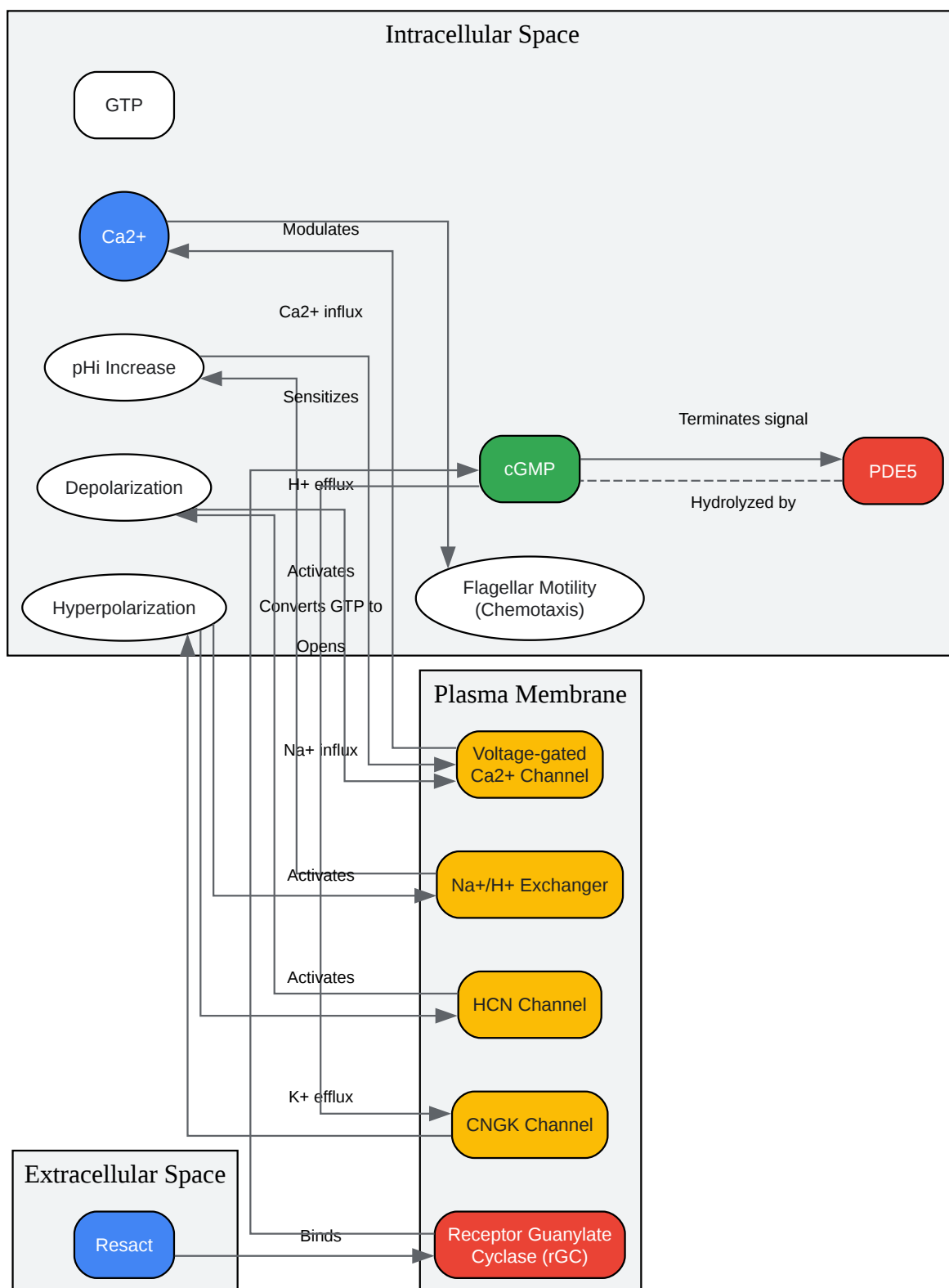
This guide provides a comprehensive overview and comparison of known pharmacological inhibitors targeting the **Resact** signaling pathway in sea urchin spermatozoa. The information presented is intended to aid researchers in selecting appropriate tools for studying sperm chemotaxis and to inform the development of novel contraceptive agents or fertility treatments.

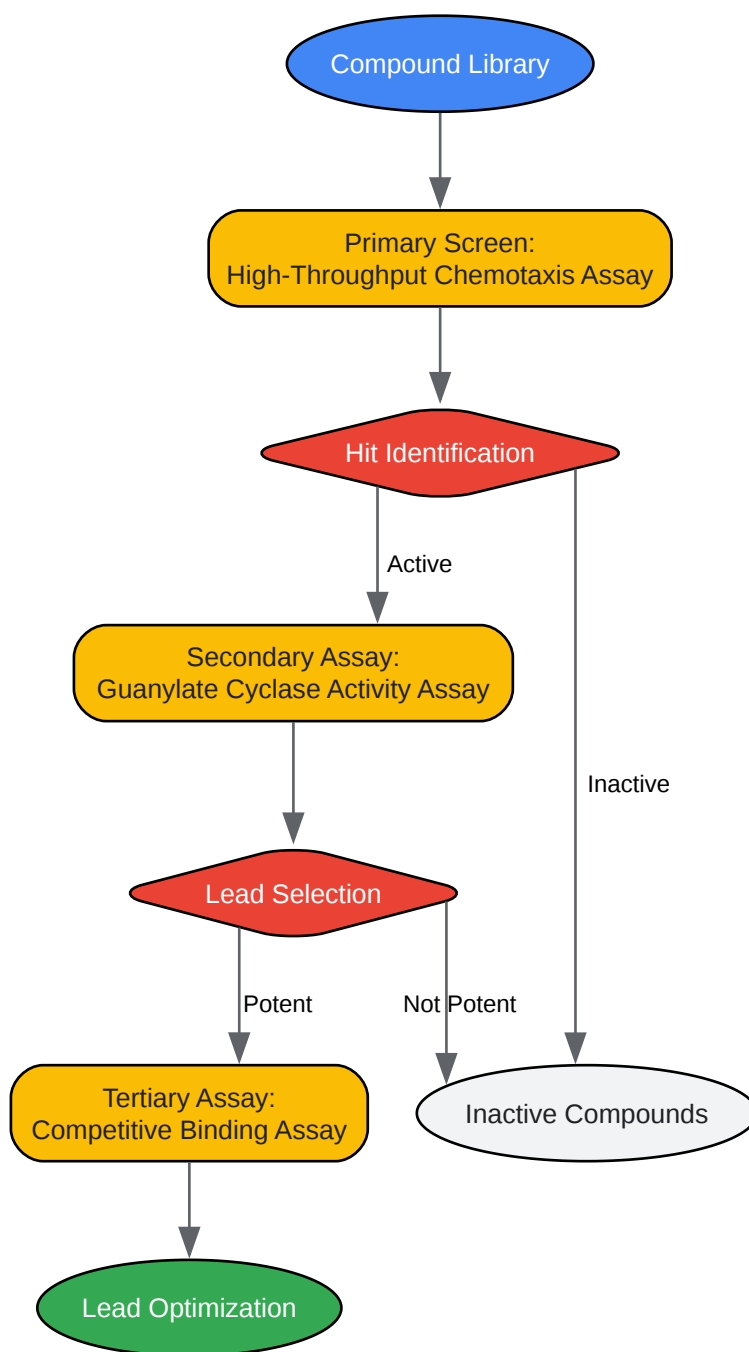
The Resact Signaling Pathway: A Key Regulator of Sperm Chemotaxis

The **Resact** signaling pathway is a well-characterized chemosensory cascade that governs the directed swimming of sea urchin sperm towards the egg. The pathway is initiated by the binding of the chemoattractant peptide **Resact**, released from the egg jelly, to its specific receptor, a receptor guanylate cyclase (rGC), on the sperm flagellum[1]. This binding event triggers a rapid increase in intracellular cyclic guanosine monophosphate (cGMP)[1].

The elevation in cGMP directly activates a cyclic nucleotide-gated potassium (CNGK) channel, leading to hyperpolarization of the sperm membrane[1]. This change in membrane potential subsequently activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na⁺/H⁺ exchanger (NHE)[1]. The ensuing influx of Na⁺ and efflux of H⁺ cause a depolarization and an increase in intracellular pH, respectively. These events culminate in the opening of voltage-gated Ca²⁺ channels, leading to a transient increase in intracellular Ca²⁺ concentration. This calcium signal is the ultimate trigger for the asymmetrical flagellar beating

that reorients the sperm towards the source of the **Resact** gradient[1]. The signal is terminated by the hydrolysis of cGMP by a phosphodiesterase (PDE)[1].





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References

- 1. A new small molecule inhibitor of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
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